6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of substituted/phenyl acetic acid with thiosemicarbazide in the presence of concentrated sulfuric acid, followed by heating to 70–80°C . Another approach involves the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- involves targeting specific molecular pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXAMIDE: Known for its anti-tuberculosis activity.
BENZO-[D]-IMIDAZO-[2,1-B]-THIAZOLE: Exhibits significant antimycobacterial activity.
IMIDAZO[2,1-B][1,3]THIAZINE: Functionalized in the thiazine fragment and used in various synthetic applications.
Uniqueness
IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE,2,3-DIHYDRO-6-(4-METHYLPHENYL)- stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
82588-45-2 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
KMBTXRZAQCGTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=O |
Origin of Product |
United States |
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